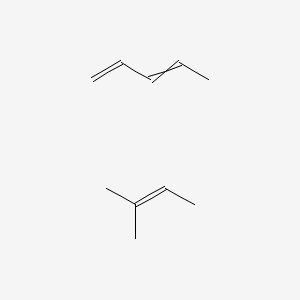
2-Methylbut-2-ene;penta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbut-2-ene and penta-1,3-diene are organic compounds with distinct structures and properties. Penta-1,3-diene, on the other hand, is a conjugated diene with the molecular formula C5H8 . These compounds are of interest due to their unique chemical behaviors and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylbut-2-ene can be synthesized through the dehydration of 2-methylbutan-2-ol using acid catalysts such as phosphoric acid . The reaction involves heating the alcohol in the presence of the acid, leading to the elimination of water and formation of the alkene.
Penta-1,3-diene can be prepared through the dehydrogenation of pentane or by the catalytic cracking of hydrocarbons . The process typically involves high temperatures and the use of catalysts such as chromium oxide or cadmium oxide .
Industrial Production Methods
Industrial production of 2-Methylbut-2-ene often involves deep catalytic cracking (DCC) of vacuum gas oil, which produces a higher yield of branched olefins . Penta-1,3-diene is produced through similar catalytic processes, often involving the use of specific catalysts to control the selectivity of the reaction .
Chemical Reactions Analysis
Types of Reactions
2-Methylbut-2-ene and penta-1,3-diene undergo various chemical reactions, including:
Oxidation: Both compounds can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Hydrogenation of these compounds leads to the formation of saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as the addition of hydrogen halides, are common for these compounds.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of metal catalysts like palladium or platinum.
Substitution: Hydrogen halides (HCl, HBr) under controlled temperatures.
Major Products
Oxidation: 2-Methylbutan-2-ol, 2-methylbutanone, and 2-methylbutanoic acid.
Reduction: 2-Methylbutane and pentane.
Substitution: 2-Bromo-2-methylbutane and 3-bromopentane.
Scientific Research Applications
2-Methylbut-2-ene and penta-1,3-diene have various applications in scientific research:
Chemistry: Used as intermediates in organic synthesis and polymerization reactions.
Biology: Studied for their potential biological activities and interactions with enzymes.
Medicine: Investigated for their potential therapeutic properties and as building blocks for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action for these compounds involves their interaction with molecular targets through electrophilic addition and radical reactions. For example, in the electrophilic addition of hydrogen halides to penta-1,3-diene, the reaction proceeds through the formation of a resonance-stabilized carbocation intermediate . This intermediate can then undergo further reactions to form the final product.
Comparison with Similar Compounds
2-Methylbut-2-ene and penta-1,3-diene can be compared with other similar compounds such as:
Isoprene (2-Methylbuta-1,3-diene): Similar in structure to penta-1,3-diene but with a methyl group at the second carbon.
Butadiene (1,3-Butadiene): A simpler conjugated diene with four carbon atoms.
2-Methylbutane: The saturated counterpart of 2-Methylbut-2-ene.
These compounds share similar reactivity patterns but differ in their specific applications and properties. For instance, isoprene is a key monomer in the production of synthetic rubber, while butadiene is used in the manufacture of plastics and elastomers .
Properties
CAS No. |
79586-89-3 |
|---|---|
Molecular Formula |
C10H18 |
Molecular Weight |
138.25 g/mol |
IUPAC Name |
2-methylbut-2-ene;penta-1,3-diene |
InChI |
InChI=1S/C5H10.C5H8/c1-4-5(2)3;1-3-5-4-2/h4H,1-3H3;3-5H,1H2,2H3 |
InChI Key |
KLAJKQCMOYCTDK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=C.CC=C(C)C |
Related CAS |
26813-14-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


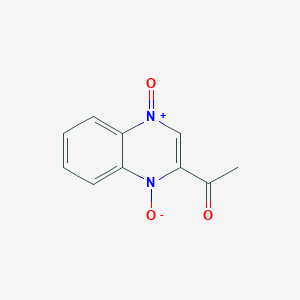

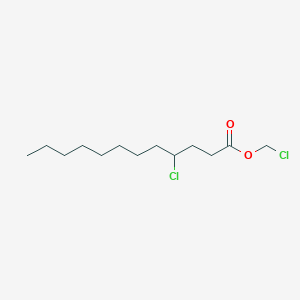
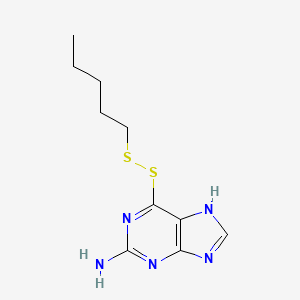
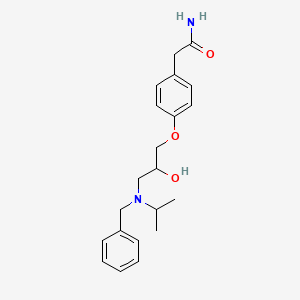
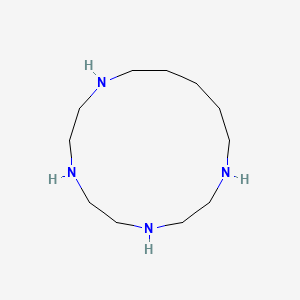
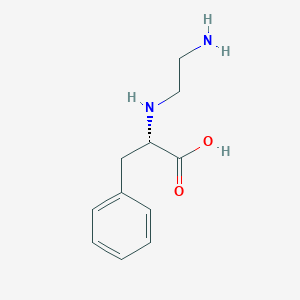
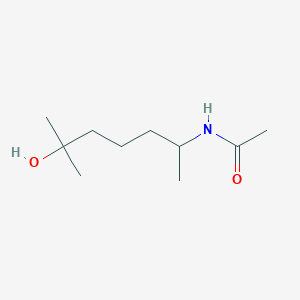
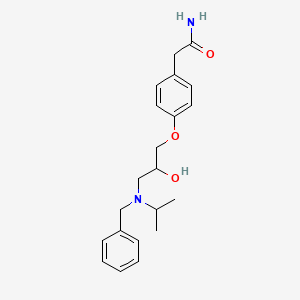
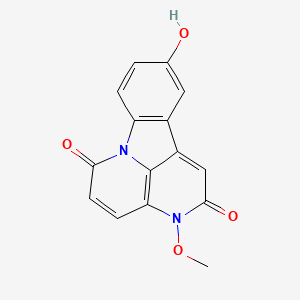
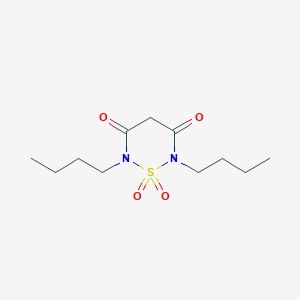

![3-[(4-Chlorophenyl)sulfanyl]butanal](/img/structure/B14428813.png)
![1-[4-(Propan-2-yl)cyclopent-1-en-1-yl]ethan-1-ol](/img/structure/B14428821.png)
